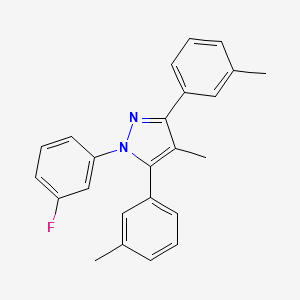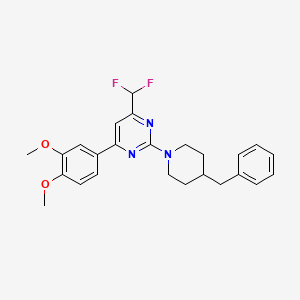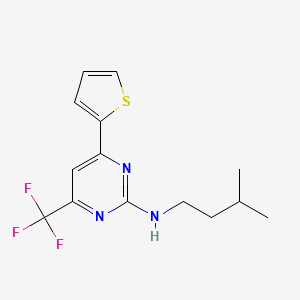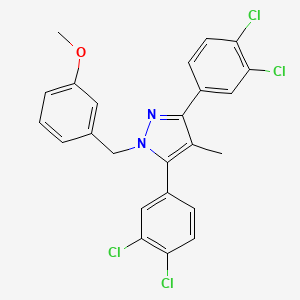
1-(3-fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with fluorophenyl and methylphenyl groups
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Reaction conditions: These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure high yields and purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one: Both compounds contain a fluorophenyl group, but differ in their core structures and functional groups.
1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: This compound shares a similar aromatic substitution pattern but has different substituents and a different core structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C24H21FN2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-4-methyl-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H21FN2/c1-16-7-4-9-19(13-16)23-18(3)24(20-10-5-8-17(2)14-20)27(26-23)22-12-6-11-21(25)15-22/h4-15H,1-3H3 |
InChI Key |
XULUVCNJLMLULO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC(=CC=C3)F)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B14924917.png)

![6-(furan-2-yl)-N,1,3-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924923.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14924940.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14924942.png)
![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14924955.png)
![1-benzyl-N-(3-chloro-4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924956.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-(2-methylpropyl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B14924963.png)
![1-benzyl-3,6-dimethyl-N-(3-methyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924965.png)
![N-(4-fluoro-2-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924966.png)

![methyl 5-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B14924983.png)
